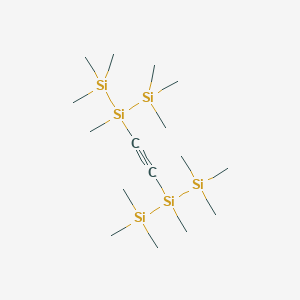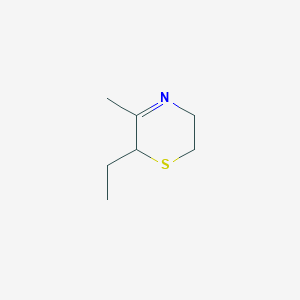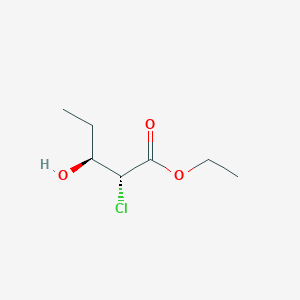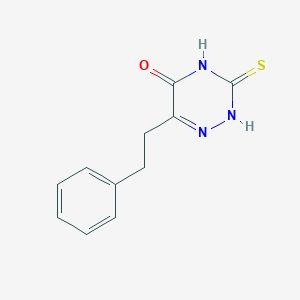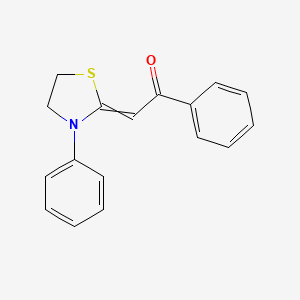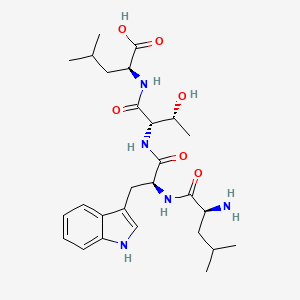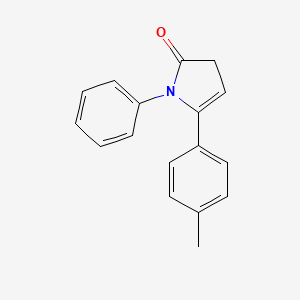![molecular formula C12H10F3NO3 B14205361 Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- CAS No. 848608-67-3](/img/structure/B14205361.png)
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a propenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored for the efficient and selective introduction of trifluoromethyl groups under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethyl group is known to enhance the bioactivity of pharmaceutical compounds, making it a key feature in drug development .
Industry
In the industrial sector, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used in the production of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .
Mechanism of Action
The mechanism of action of Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl thiourea derivatives: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is unique due to its specific structure, which combines the properties of glycine and trifluoromethyl groups. This combination results in a compound with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
848608-67-3 |
|---|---|
Molecular Formula |
C12H10F3NO3 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)9-3-1-2-8(6-9)4-5-10(17)16-7-11(18)19/h1-6H,7H2,(H,16,17)(H,18,19) |
InChI Key |
JYMGWJYSVGDUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
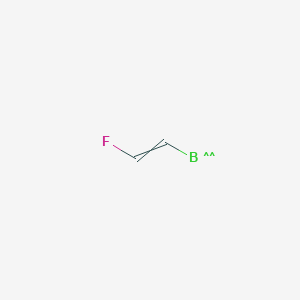
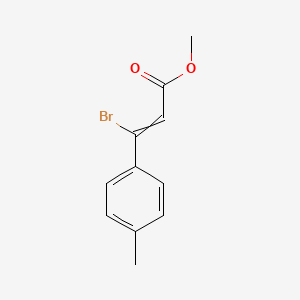
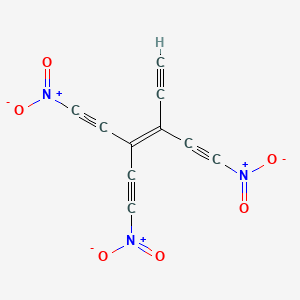
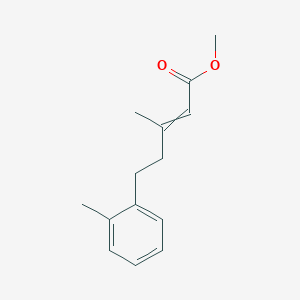
oxophosphanium](/img/structure/B14205320.png)
